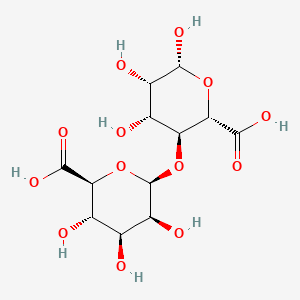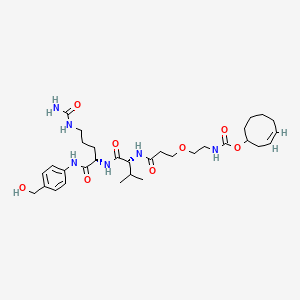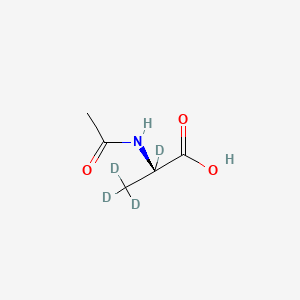
Omeprazole Acid-d3 Methyl Ester Sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omeprazole Acid-d3 Methyl Ester Sulfide is a labeled analogue of Omeprazole Acid Methyl Ester Sulfide. It is an intermediate in the preparation of labeled Omeprazole metabolites. The compound has the molecular formula C18H16D3N3O4S and a molecular weight of 376.44 .
Preparation Methods
The synthesis of Omeprazole Acid-d3 Methyl Ester Sulfide involves several steps. One common method includes the reaction of 4-methoxy-6-[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl-5-methyl-3-pyridinecarboxylic acid with deuterated methanol under specific conditions to introduce the deuterium atoms . Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Omeprazole Acid-d3 Methyl Ester Sulfide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents under controlled conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Omeprazole Acid-d3 Methyl Ester Sulfide is primarily used in scientific research as an intermediate in the preparation of labeled Omeprazole metabolites . Its applications include:
Chemistry: Used in the study of metabolic pathways and reaction mechanisms.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-purity chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Omeprazole Acid-d3 Methyl Ester Sulfide involves its role as an intermediate in the synthesis of labeled Omeprazole metabolites. These metabolites are used to study the pharmacokinetics and pharmacodynamics of Omeprazole, a proton pump inhibitor that reduces gastric acid secretion by inhibiting the H+/K+ ATPase enzyme in the stomach lining .
Comparison with Similar Compounds
Omeprazole Acid-d3 Methyl Ester Sulfide is unique due to its deuterium labeling, which allows for the study of metabolic pathways with greater precision. Similar compounds include:
Omeprazole Acid Methyl Ester Sulfide: The unlabeled analogue used in similar research applications.
Rabeprazole Acid Methyl Ester Sulfide: Another proton pump inhibitor with similar applications but different chemical properties.
These compounds share similar structures and functions but differ in their specific applications and properties.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfanylmethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)/i2D3 |
InChI Key |
LIIBPAIRGUTVPL-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)

![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)






![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)


